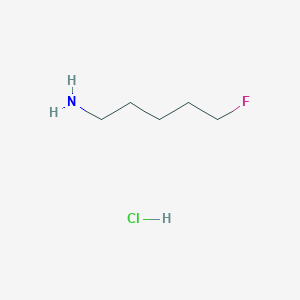

5-Fluoropentan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoropentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFN and a molecular weight of 141.61 . It is a building block used in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of 5-Fluoropentan-1-amine hydrochloride consists of a five-carbon chain (pentane) with a fluorine atom attached to the fifth carbon and an amine group attached to the first carbon. The entire molecule is then combined with a hydrochloride group .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

"5-Fluoropentan-1-amine hydrochloride" serves as a precursor in the synthesis of various novel compounds. For instance, the compound has been utilized in the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, showcasing its role in producing compounds with potential applications in medicinal chemistry and drug design (G. L. Anderson, Winifred A. Burks, I. Harruna, 1988). Such derivatives are characterized using standard methods, highlighting the compound's versatility in chemical synthesis.

Drug Development

In the realm of drug development, "5-Fluoropentan-1-amine hydrochloride" and its analogs have found applications in the development of protease inhibitors, such as L-735,524 , which exhibits potent antiviral activity against HIV-1 by inhibiting virus replication in cell culture (J. Vacca et al., 1994). This underscores the compound's significance in creating therapeutics for infectious diseases.

Biomedical Research

"5-Fluoropentan-1-amine hydrochloride" is also instrumental in biomedical research, particularly in the study of enzyme inhibitors. For example, α-monofluoromethyl and α-difluoromethyl putrescine , derivatives of 5-fluoropentane-1,4-diamine, have been investigated for their inhibitory effects on ornithine decarboxylase, highlighting the compound's utility in exploring biochemical pathways and potential therapeutic targets (C. Danzin et al., 1982).

Material Science

In materials science, the compound has been explored for its utility in developing polyurethane-based hydrogels for controlled drug delivery, indicating its potential in creating novel drug delivery systems that could enhance the efficacy and safety of therapeutic agents (Musa Kamaci, 2020).

Mecanismo De Acción

Target of Action

It is structurally similar to furaltadone, a 5-nitrofuran derivative . Furaltadone is known to target the Mitogen-activated protein kinase 9 (MK09_HUMAN), a kinase enzyme .

Mode of Action

Based on its structural similarity to furaltadone, it may interact with its target enzyme, leading to changes in the enzyme’s activity

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of many chemical compounds .

Propiedades

IUPAC Name |

5-fluoropentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMVXHLOPNCYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)

![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)